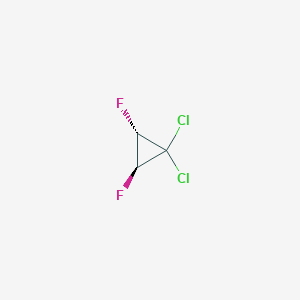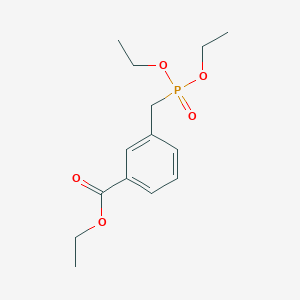
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a benzoate group, which is a derivative of benzoic acid, and a phosphoryl group, which is a derivative of phosphoric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate can be synthesized through a multi-step process involving the reaction of ethyl benzoate with diethyl phosphite. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction scheme is as follows:
Esterification: Ethyl benzoate reacts with diethyl phosphite in the presence of an acid catalyst to form this compound.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for maximum yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Nitrobenzoate, sulfonated benzoate, or halogenated benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other esters and phosphates.
Mécanisme D'action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)benzoate involves its interaction with various molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzoate group can interact with enzymes and proteins, potentially affecting their activity and function.
Comparaison Avec Des Composés Similaires
Ethyl 3-((diethoxyphosphoryl)methyl)benzoate can be compared with other esters and phosphates, such as:
Ethyl benzoate: Lacks the phosphoryl group, making it less versatile in phosphorylation reactions.
Diethyl phosphite: Lacks the benzoate group, limiting its interactions with aromatic systems.
Methyl benzoate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of both benzoate and phosphoryl groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
79026-14-5 |
|---|---|
Formule moléculaire |
C14H21O5P |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
ethyl 3-(diethoxyphosphorylmethyl)benzoate |
InChI |
InChI=1S/C14H21O5P/c1-4-17-14(15)13-9-7-8-12(10-13)11-20(16,18-5-2)19-6-3/h7-10H,4-6,11H2,1-3H3 |
Clé InChI |
MIZUTTUNNHKCOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
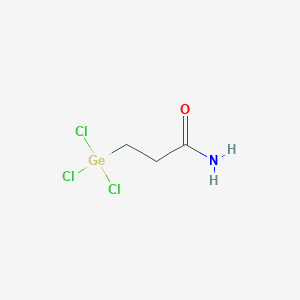
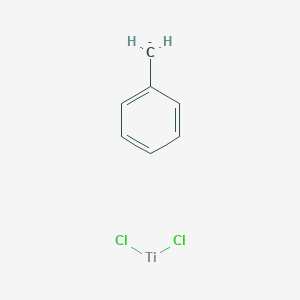
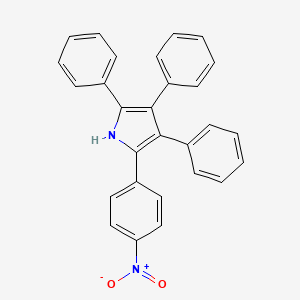
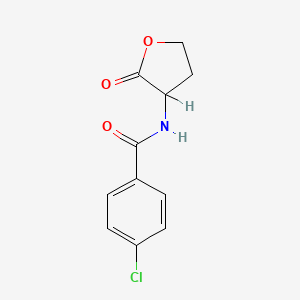
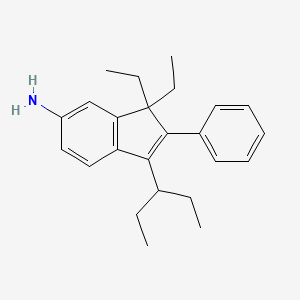


![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)


